molecular formula C16H26N4O2 B12565258 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine CAS No. 303763-39-5

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine

Cat. No.: B12565258
CAS No.: 303763-39-5
M. Wt: 306.40 g/mol
InChI Key: LKSCADAMIDVRBL-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine typically involves multiple steps:

    Formation of the Boc-protected amine: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with 6-aminopyridine: The Boc-protected amine is then coupled with 6-aminopyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine and pyridine groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Coupling Reagents: DCC or EDC are often used for coupling reactions.

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Tert-butoxycarbonylamino)methylpyridine: Similar in structure but lacks the piperidine ring.

    N-Boc-4-aminomethylpyridine: Another similar compound with a different substitution pattern.

Uniqueness

4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine is unique due to the presence of both the Boc-protected amine and the 6-aminopyridine moiety, which provides a versatile scaffold for further chemical modifications.

Properties

CAS No.

303763-39-5

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl N-[1-[(6-aminopyridin-2-yl)methyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H2,17,18)(H,19,21)

InChI Key

LKSCADAMIDVRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)N

Origin of Product

United States

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